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Compound of Interest

Compound Name: (3-(2-Aminoethyl)phenyl)methanol

CAS No.: 743384-09-0

Cat. No.: B3281950

Get Quote

H

NO Molecular Weight: 151.21 g/mol [1][2]

Executive Summary & Structural Analysis[1][3]
(3-(2-Aminoethyl)phenyl)methanol is a bifunctional small molecule characterized by a

lipophilic benzene core substituted with two polar, hydrogen-bonding groups: a primary amine

(ethyl chain at meta position) and a primary benzylic alcohol.[1][2]

For the researcher, this molecule presents a classic "Amphiphilic Challenge":

The Amine (-NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline

ng-star-inserted">

): Confers high solubility in acidic aqueous media (via protonation to -NH

) and dictates pH-dependent partitioning.[1][2]

The Alcohol (-CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline

ng-star-inserted">
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OH): Acts as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic
and aprotic solvents.[2]

The Aromatic Ring: Provides sufficient lipophilicity to allow solubility in chlorinated solvents

and esters, but is insufficient to solubilize the molecule in aliphatic hydrocarbons (e.g.,

Hexane).

Critical Insight: This compound is NOT a simple lipophile.[2][3] Its handling requires strict

attention to pH during extraction and polarity matching during purification.[2]

Physicochemical Profile
Understanding these constants is the prerequisite for selecting the correct solvent system for

synthesis, extraction, or analysis.

Property
Value
(Estimated/Predicted)

Significance

LogP (Octanol/Water) ~0.4 – 0.8

Moderately hydrophilic.[1][2]

Prefers organic phase only

when uncharged.

pKa (Amine) ~9.5 – 9.8

At pH < 9, the molecule is

cationic (water-soluble).[1][2]

At pH > 11, it is neutral

(organic-soluble).[1][2]

pKa (Alcohol) ~15 – 16

Remains neutral under

standard workup conditions;

contributes to H-bonding.[1][2]

H-Bond Donors

2 (-NHngcontent-ng-

c2699131324="" _nghost-ng-

c2339441298="" class="inline

ng-star-inserted">

, -OH)

Strong interaction with protic

solvents (MeOH, Water).[1][2]

H-Bond Acceptors 2 (-N, -O)
Good solubility in polar aprotic

solvents (DMSO, THF).[1][2]
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Solubility Map: Organic Solvents
The following classification is derived from the compound's structural functional group analysis

and standard solubility trends for phenethylamine derivatives.

Class A: High Solubility (>100 mg/mL)
Best for: Stock solutions, reactions, and loading.[1]

Methanol / Ethanol: The hydroxyl and amine groups form strong hydrogen bond networks

with these solvents.

DMSO / DMF: Excellent solvency due to high polarity and disruption of intermolecular H-

bonds.[2]

Pyridine: Solubilizes the free base effectively.[2]

Class B: Moderate to Good Solubility (10 – 100 mg/mL)
Best for: Liquid-Liquid Extraction (LLE) and Chromatography.[1][2]

Dichloromethane (DCM): The "Workhorse" solvent.[1] Solubilizes the neutral free base

effectively. Note: Avoid prolonged storage of the free amine in DCM to prevent potential

alkylation/quaternization over time.

Chloroform: Similar profile to DCM but slightly more polar.[2]

Tetrahydrofuran (THF): Good solubility; useful for reactions involving reduction or coupling.

[1][2]

Acetone: Good solubility, but avoid if primary amine reactivity (imine formation) is a concern

during storage.[1]

Class C: Low / Conditional Solubility (<10 mg/mL)
Best for: Crystallization and Precipitation.[1]

Ethyl Acetate: Solubility is moderate.[2] Often used as the "anti-solvent" or crystallization

medium when mixed with more polar solvents.
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Toluene: Solubility increases significantly with heat.[2] Excellent candidate for

recrystallization of the free base.

Diethyl Ether: Poor solubility due to lack of strong H-bond donation capability compared to

the solute's self-interaction.[2]

Class D: Insoluble / Anti-Solvents
Best for: Crashing out products.[2]

Hexane / Heptane / Cyclohexane: The molecule is too polar to dissolve in aliphatic

hydrocarbons.[2] These are ideal for precipitating the compound from a DCM or Ethyl

Acetate solution.

Experimental Protocols
Since specific literature values for this isomer are rare, you must validate solubility empirically.

Do not rely on "visual" checks alone.

Protocol A: Gravimetric Saturation (The Gold Standard)
Use this method to generate precise solubility data (mg/mL).[1]

Preparation: Weigh ~50 mg of (3-(2-Aminoethyl)phenyl)methanol into a 4 mL HPLC vial.

Solvent Addition: Add 250 µL of the target solvent.[2]

Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

If fully dissolved: Add more solid until a suspension persists.[2]

If undissolved: Proceed to step 4.

Saturation: Shake the vial at 25°C for 24 hours (thermomixer).

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed

vial.

Evaporation: Evaporate the solvent (N
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stream or vacuum centrifuge) until dry.

Quantification: Weigh the residue.

[1][2]

Protocol B: pH-Switch Extraction (Purification Workflow)
This protocol exploits the amine pKa to purify the compound from non-basic impurities.[1][2]

Dissolution: Dissolve crude material in 1M HCl (aq). The amine protonates (

), pulling the compound into the water phase.[1]

Wash: Wash the aqueous acidic phase with Ethyl Acetate (3x).[1]

Result: Non-basic organic impurities partition into the EtOAc and are discarded. The target

molecule remains in the water.

Basification: Adjust the aqueous phase to pH > 12 using 5M NaOH.

Result: The amine deprotonates to the free base (ngcontent-ng-c2699131324="" _nghost-

ng-c2339441298="" class="inline ng-star-inserted">

).[1][2] The solution may become cloudy as organic solubility drops.[2]

Extraction: Extract the aqueous phase with DCM or Chloroform (3x).[1]

Drying: Dry combined organic layers over anhydrous Na

SO

, filter, and evaporate.

Decision Logic & Visualization
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher through selecting the appropriate solvent based on the

intended application (Reaction, Extraction, or Crystallization).
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Start: Select Application

Reaction Medium Extraction / Workup Crystallization

Protic Needed?
(e.g., Hydrogenation) Is Aqueous pH > 11? Is it soluble in Hot Toluene?

Use: Methanol or Ethanol

Yes

Inert/Anhydrous Needed?

No

Use: THF or DMF

Yes

Use: DCM or Chloroform
(Best Partitioning)

Yes (Free Base)
Adjust pH with NaOH

before extraction

No (Salt Form)

Method: Cool Toluene Solution

Yes

Method: Dissolve in DCM,
Add Hexane dropwise

No

Click to download full resolution via product page

Caption: Decision tree for solvent selection based on process requirements. Blue path =

Synthesis; Green path = Extraction; Red path = Purification.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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